Rabdosiin

Description

Properties

CAS No. |

119152-54-4 |

|---|---|

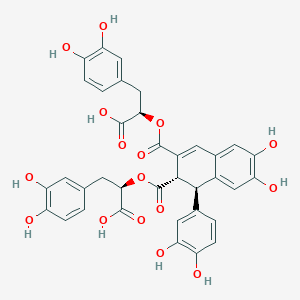

Molecular Formula |

C36H30O16 |

Molecular Weight |

718.6 g/mol |

IUPAC Name |

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |

InChI Key |

VKWZFIDWHLCPHJ-SEVDZJIVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Other CAS No. |

119152-54-4 |

Synonyms |

rabdosiin |

Origin of Product |

United States |

Botanical Sourcing and Distribution of Rabdosiin

Primary Plant Families Exhibiting Rabdosiin Presence

This compound has been identified in a range of plants, underscoring its natural occurrence in diverse botanical contexts.

The Lamiaceae family, commonly known as the mint family, is a significant source of this compound.

Ocimum sanctum L. (Holy Basil/Tulsi) : this compound, specifically (-)-rabdosiin, has been isolated from the aerial parts of Ocimum sanctum L. mdpi.comresearchgate.net. Its identification in this plant marked a novel finding for the species mdpi.com.

Rabdosia japonica : this compound was originally isolated and identified from the stem of Rabdosia japonica (Hara, Labiatae) mdpi.comresearchgate.net. It was characterized as a new rosmarinic acid dimer featuring a lignan (B3055560) skeleton wikidata.org.

Dracocephalum moldavica L. : A caffeic acid tetramer, identified as (?) methyl this compound, was isolated from the aerial parts of Dracocephalum moldavica L. researchgate.net. This compound (compound 2, in the context of caffeic acid oligomers) was also reported in the hydroethanolic aerial part extract of this species researchgate.net.

Origanum species : this compound 7-O-β-D-glucoside has been reported in Origanum species researchgate.net. Related phenolic compounds like rosmarinic acid, globoidnan A, and globoidnan B have also been found in the hydromethanolic aerial part extracts of Origanum glandulosum Salzm. ex Benth. researchgate.netsci-hub.se.

The Boraginaceae family is another important botanical source for this compound and related compounds.

Symphytum officinale L. (Comfrey) : this compound has been detected in the roots of Symphytum officinale L. researchgate.netsci-hub.seresearchgate.net. Its isolation from S. officinale was a first report for this species in studies focusing on caffeic acid oligomers researchgate.netsci-hub.se.

Macrotomia euchroma : Two caffeic acid tetramers, which possess enantiomeric phenyldihydronaphthalene moieties and are structurally similar to this compound, have been isolated from Macrotomia euchroma mdpi.com.

Alkanna sfikasiana Tan, Vold & Strid : this compound was reported in the methanolic root extract of Alkanna sfikasiana Tan, Vold & Strid researchgate.net.

While Lithospermum erythrorhizon, Eritrichium sericeum, Trachystemon orientalis D.Don, Mertensia maritima, and Rindera graeca are listed as examples within the Boraginaceae family, direct evidence of this compound presence in these specific species was not explicitly detailed in the provided search results. However, the Boraginaceae family is generally known for consistently containing rosmarinic acid and its derivatives, to which this compound is structurally related mdpi.com.

The following table summarizes the primary plant families and species where this compound has been identified:

| Family | Species | Anatomical Part(s) | Reference(s) |

| Lamiaceae | Ocimum sanctum L. | Aerial parts | mdpi.comresearchgate.net |

| Lamiaceae | Rabdosia japonica | Stem | wikidata.orgmdpi.comresearchgate.net |

| Lamiaceae | Dracocephalum moldavica L. | Aerial parts | researchgate.net |

| Lamiaceae | Origanum species | Not specified, but related compounds in aerial parts | researchgate.net |

| Boraginaceae | Symphytum officinale L. | Roots | researchgate.netsci-hub.seresearchgate.net |

| Boraginaceae | Macrotomia euchroma | Not specified | mdpi.com |

| Boraginaceae | Alkanna sfikasiana | Roots | researchgate.net |

Anatomical Localization of this compound within Plant Species (e.g., stems, roots, aerial parts)

The distribution of this compound within different plant parts varies depending on the species. Detailed research findings indicate specific anatomical localizations:

In Rabdosia japonica , this compound was originally isolated from the stem mdpi.comresearchgate.net.

For Ocimum sanctum L. , this compound has been isolated from the aerial parts , which typically include leaves and stems mdpi.comresearchgate.net.

In Symphytum officinale L. , this compound has been found in the roots researchgate.netsci-hub.seresearchgate.net.

From Dracocephalum moldavica L. , this compound and its derivatives were isolated from the aerial parts researchgate.net.

In Alkanna sfikasiana , this compound was reported from the methanolic root extract , indicating its presence in the roots researchgate.net.

This diverse anatomical distribution suggests that this compound plays a role in various physiological processes across different plant organs.

Isolation and Purification Methodologies for Rabdosiin

Extraction Techniques from Plant Biomass

The initial step in obtaining Rabdosiin involves extracting it from the plant biomass. The choice of extraction solvent and method is critical, as it influences the yield and composition of the crude extract.

Differential solvent extraction is a common approach to selectively isolate compounds based on their polarity. For this compound, which is a phenolic compound, polar and semi-polar solvents are generally favored.

Studies on Symphytum officinale L. (comfrey) roots, a known source of this compound, have utilized hydroethanolic extracts. For instance, a common protocol involves three extraction cycles, each lasting 30 minutes, with a sample-to-solvent ratio of 10:1 (v/w) researchgate.net. Another study on S. officinale roots also employed hydroethanolic extraction, which was then subjected to liquid-liquid chromatography sci-hub.se.

In the case of Ocimum sanctum L. (holy basil), both nonpolar and polar solvent systems have been used for extraction from aerial parts. Dichloromethane (100%) was employed for nonpolar constituents, while a more polar methanol:water mixture (7:3) was used to obtain extracts containing this compound nih.gov. Similarly, for Mertensia maritima callus cultures, extraction was performed with 96% ethanol (B145695) containing 2% HCl for 2 hours at 55°C researchgate.net. These examples highlight the use of varying polarities to target this compound and co-eluting compounds.

Data on Solvent Extraction Approaches for this compound

| Plant Source | Plant Part/Material | Solvent System | Extraction Conditions | Reference |

| Symphytum officinale | Root | Hydroethanolic | 3 cycles, 30 min each, 10:1 (v/w) sample:solvent | researchgate.net |

| Symphytum officinale | Root | Hydroethanolic | Not specified, followed by liquid-liquid chromatography | sci-hub.se |

| Ocimum sanctum | Aerial parts | Methanol:water (7:3) | Not specified | nih.gov |

| Ocimum sanctum | Aerial parts | Dichloromethane (100%) | Not specified | nih.gov |

| Mertensia maritima | Callus cultures | 96% Ethanol with 2% HCl | 2 hours at 55°C | researchgate.net |

Chromatographic Separation Strategies

Following the initial extraction, various chromatographic techniques are employed to separate this compound from other co-extracted plant compounds, leading to its purification.

Column chromatography (CC) is a widely used technique for the initial fractionation of crude extracts. In the isolation of this compound from Ocimum sanctum, extracts were subjected to column chromatography over silica (B1680970) gel nih.govmdpi.com. Elution was performed using mixtures of dichloromethane:methanol:water with increasing polarity, allowing for the separation of compounds into various subgroups nih.govmdpi.com. Another application of column chromatography for Ocimum sanctum utilized pre-activated silica gel (60-120 mesh size) with a mobile phase consisting of toluene:ethyl acetate (B1210297):formic acid in a ratio of 8.5:1:0.5 wjahr.com.

Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progression of chromatographic separations and for preliminary identification of compounds. It is also used for preparative purification in some instances. During the fractionation and isolation procedures for this compound from Ocimum sanctum, all extracts and subfractions were continuously monitored by analytical TLC mdpi.com. Preparative TLC has also been used for the purification of fractions, such as those eluted with cyclohexane:ethyl acetate mdpi.com.

High-Performance Liquid Chromatography (HPLC) is indispensable for the high-resolution separation and purification of this compound, often serving as the final purification step to achieve high purity.

For Symphytum officinale extracts, after preliminary separation by liquid-liquid chromatography and countercurrent chromatography, semi-preparative HPLC-DAD was utilized for advanced purification of this compound sci-hub.se. An isocratic mobile phase of 0.1% acetic acid in water/methanol (65/35) was employed for this purpose sci-hub.se.

In the purification of this compound from Ocimum sanctum, reversed-phase HPLC was applied, using an isocratic elution system of methanol:acetic acid 5% (7:3) nih.govmdpi.com. Furthermore, quantitative HPLC analysis of this compound from Mertensia maritima callus cultures was performed using a C18 column at 30°C, with a mobile phase gradient of 1% aqueous acetic acid (solvent A) and acetonitrile (B52724) (solvent B) researchgate.net. The gradient steps included transitions from 5% B to 50% B over 12 minutes, then to 90% B over 3 minutes, and finally to 100% B over 2 minutes researchgate.net. UPLC-UV has also been developed for the content determination of this compound in Isodon japonicus, demonstrating excellent separation, stability, and repeatability nih.gov.

Data on Chromatographic Separation Strategies for this compound

| Technique | Application/Purpose | Column Type/Stationary Phase | Mobile Phase/Eluent System | Plant Source | Reference |

| Liquid-Liquid Chromatography | Preliminary separation | Not specified | Various n-hexane/ethyl acetate/methanol/water systems | Symphytum officinale | sci-hub.seresearchgate.net |

| Countercurrent Chromatography | Separation | Not specified | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | Symphytum officinale | sci-hub.se |

| Column Chromatography | Fractionation | Silica gel | Dichloromethane:methanol:water (increasing polarity) | Ocimum sanctum | nih.govmdpi.com |

| Column Chromatography | Isolation | Silica gel (60-120 mesh) | Toluene:Ethyl acetate:Formic acid (8.5:1:0.5) | Ocimum sanctum | wjahr.com |

| Thin-Layer Chromatography | Monitoring/Preparative | Not specified | Cyclohexane:Ethyl acetate (e.g., 95:5, 97:3, 85:15) | Ocimum sanctum | mdpi.com |

| Semi-preparative HPLC-DAD | Advanced purification | Not specified | Isocratic 0.1% acetic acid in water/methanol (65/35) | Symphytum officinale | sci-hub.se |

| Reversed-phase HPLC | Purification | Not specified | Isocratic methanol:AcOH 5% (7:3) | Ocimum sanctum | nih.govmdpi.com |

| Analytical HPLC | Quantitative analysis | C18 column (3.5 µm, 75x4.6 mm) | Gradient: 1% aqueous acetic acid (A) and acetonitrile (B) | Mertensia maritima | researchgate.net |

| UPLC-UV | Content determination/Analysis | Not specified | Not specified, but method developed for 11 compounds including this compound | Isodon japonicus | nih.gov |

Structural Elucidation and Stereochemical Characterization of Rabdosiin

Advanced Spectroscopic Characterization Techniques

The comprehensive structural elucidation of Rabdosiin relies heavily on a combination of advanced spectroscopic methods, providing detailed insights into its molecular architecture and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering invaluable information on the carbon-hydrogen framework and functional groups present in this compound. nih.govmdpi.comoregonstate.edu

One-dimensional NMR techniques, specifically 1H NMR and 13C NMR, are fundamental for initial structural assessment. The 1H NMR spectrum provides information on the number, chemical environment, and connectivity of hydrogen atoms, while the 13C NMR spectrum reveals the carbon skeleton. For this compound, both 1H and 13C NMR spectra are consistent with its proposed structure and previously published data. mdpi.com These spectra are typically recorded in deuterated solvents such as CD3OD, often at frequencies of 400 MHz for 1H NMR and 100 MHz for 13C NMR. nih.gov Detailed chemical shift data, including proton and carbon assignments, are crucial for confirming the presence of characteristic aromatic, olefinic, and aliphatic protons and carbons, as well as ester linkages inherent to its caffeic acid derivative nature. Specific chemical shift values for this compound are generally presented in supplementary materials of research publications. nih.gov

Table 1: Representative NMR Spectroscopic Data for this compound (Illustrative Example, Actual Data in Supplementary Materials)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | (Typical ranges) | (Complex) | (Typical ranges) | Aromatic, Olefinic, Aliphatic, Hydroxyl |

| 13C | (Typical ranges) | (Complex) | - | Aromatic, Olefinic, Carbonyl, Aliphatic |

Two-dimensional (2D) NMR experiments are indispensable for establishing atom-to-atom connectivity and long-range correlations, thereby enabling a complete assignment of the complex this compound structure. nih.gov

Correlation Spectroscopy (COSY) : Identifies correlations between coupled protons, revealing proton spin networks and defining adjacent protons. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, allowing for the assignment of CH, CH2, and CH3 groups. nih.gov

HSQC-Total Correlation Spectroscopy (HSQC-TOCSY) : Extends HSQC correlations to include all protons within a spin system, aiding in the identification of entire structural fragments. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These experiments reveal spatial proximities between protons, regardless of bond connectivity. They are particularly valuable for determining the relative stereochemistry and conformation of the molecule. nih.gov

These 2D NMR techniques collectively confirm the proposed structure of this compound by providing a comprehensive map of its intricate carbon-hydrogen network. nih.gov

Mass Spectrometry (MS) Techniques (e.g., HPLC-MS, LC-HRMS/MS)

Mass spectrometry plays a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, is commonly employed to confirm the molecular formula (C36H30O16) by providing highly accurate mass measurements of the molecular ion. mdpi.com For this compound, the molecular ion peak is observed at an m/z value consistent with its calculated molecular weight of 718.61. nih.gov HPLC-MS and LC-HRMS/MS are also utilized for the identification and profiling of this compound in complex plant extracts, allowing for its detection and characterization even in small quantities. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z (for C36H30O16) | Molecular Ion |

| HRMS | (e.g., ESI) | ~719.15 | 718.1585 | [M+H]+ or [M-H]- (depending on mode) |

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy is used to characterize this compound based on its electronic absorption properties, which are characteristic of its chromophores, primarily the caffeic acid moieties. UV spectra are employed for identification and are consistent with previously reported data for similar caffeic acid derivatives. mdpi.com The presence of conjugated systems within the caffeic acid units leads to characteristic absorption maxima in the UV region. pearson.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. By comparing experimental ECD spectra with theoretically calculated spectra, the absolute stereochemistry of the chiral centers can be unequivocally assigned. nih.govacs.org For (+)-Rabdosiin, specific ECD data have been reported, showing characteristic Cotton effects at various wavelengths, which are crucial for its stereochemical assignment. acs.org

Table 3: Electronic Circular Dichroism (ECD) Data for (+)-Rabdosiin

| Wavelength (nm) | Molar Ellipticity ([Θ]) |

| 252 | -26,535 |

| 275 | +2,600 |

| 290 | +5,930 |

| 312 | -13,425 |

| 350 | +24,975 |

Identification and Characterization of this compound Enantiomers and Diastereomers

Stereoisomers, which include enantiomers and diastereomers, are compounds with the same molecular formula and connectivity but differ in the spatial arrangement of their atoms byjus.com. The characterization of these forms is essential for a complete understanding of a compound's chemical identity and biological activity.

Enantiomers of this compound: Enantiomers are non-superimposable mirror images of each other byjus.com. They possess identical physical properties, except for their interaction with plane-polarized light saskoer.ca. Research has indicated the presence of specific enantiomeric forms of this compound in nature. For instance, in Lithospermum erythrorhizon callus cultures, this compound was found to be produced exclusively as the (+)-enantiomer biosoil.ru. Conversely, in Eritrichium cell cultures, this compound was observed to occur as a racemic mixture, denoted as (±)-enantiomer biosoil.ru. The (+)-Rabdosiin enantiomer has been characterized by its specific optical rotation and CD data biosoil.ru.

Diastereomers of this compound: Diastereomers are stereoisomers that are not mirror images of each other byjus.com. Unlike enantiomers, diastereomers exhibit distinct physical and chemical properties, including different melting points, boiling points, and chromatographic behavior saskoer.ca. This difference in properties allows for their separation using standard chromatographic techniques. The chemical name of this compound, "2,3-Naphthalenedicarboxylic acid, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-, 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester, (1S,2R)-", explicitly indicates specific stereocenters, defining its particular diastereomeric form medchemexpress.com. Synthetic efforts have explored the formation of this compound and its diastereomers. For example, a biomimetic oxidative free radical coupling-cyclization reaction has been used to synthesize (+)-Rabdosiin and its (1R,2S) isomer researchgate.net. Notably, the ratio of this compound diastereomers obtained through this synthetic route was reported to be different from that found in natural sources, suggesting a stereoselective biosynthesis in plants researchgate.net.

The characterization of this compound's enantiomers and diastereomers is primarily achieved through:

Optical Rotation and Circular Dichroism: These methods are crucial for distinguishing between enantiomers and providing insights into their absolute configurations biosoil.ru.

NMR Spectroscopy: 1D and 2D NMR techniques (1H, 13C, COSY, HSQC, HMBC) are used to confirm the structural integrity of isolated stereoisomers medchemexpress.combiosoil.ruturkjps.orgturkjps.orgresearchgate.net.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective tools for separating diastereomers due to their distinct physical properties researchgate.netmdpi.com. The ability to separate diastereomers by normal HPLC on silica (B1680970) gel is a recognized method for obtaining enantiopure compounds mdpi.com.

Biosynthetic Pathways and Precursor Relationships of Rabdosiin

Biochemical Genesis from Caffeic Acid and Rosmarinic Acid

Rabdosiin is considered a metabolite of caffeic acid. tandfonline.com Rosmarinic acid (RA), an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid, is widely distributed in plants and is itself a common precursor to more complex caffeic acid derivatives, including this compound and lithospermic acids. biosoil.runih.gov The co-occurrence of this compound and lithospermic acids with RA in certain plants and cell cultures has led researchers to propose that RA serves as a biosynthetic precursor for this compound. biosoil.ru

For instance, Eritrichium sericeum callus cultures have been observed to produce substantial amounts of both (-)-rabdosiin and rosmarinic acid, suggesting a close biosynthetic relationship. tandfonline.comtandfonline.com Similarly, Lithospermum erythrorhizon cell suspension cultures, known for shikonin (B1681659) production, also synthesize rosmarinic acid, lithospermic acid B, and (+)-rabdosiin. biosoil.ru

Proposed Enzymatic and Biomimetic Non-Enzymatic Conversion Mechanisms

While the precise enzymatic steps for this compound formation from rosmarinic acid are not fully elucidated, it is hypothesized that this compound is formed through the oxidative coupling of two molecules of (R)-(+)-rosmarinic acid. cdnsciencepub.comnih.gov This proposed mechanism is analogous to the dehydrodimerization of methyl caffeate (Me-Caf) towards a lignan (B3055560) skeleton. nih.gov

Biomimetic studies have explored non-enzymatic routes to this compound. For example, a triallyl derivative of rosmarinic acid has been successfully converted to (+)-rabdosiin and its (1R,2S) isomer via a biomimetic oxidative free radical coupling-cyclization followed by deallylation. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process indicates that oxidative coupling reactions can lead to this compound-like structures. However, the ratio of this compound diastereomers obtained through this biomimetic coupling-cyclization differs from that found in nature, suggesting that in plants, the process is likely enzyme-catalyzed and stereoselective. cdnsciencepub.comcdnsciencepub.com Enzymes such as peroxidases and laccases are known to catalyze oxidative coupling reactions of phenols, generating phenoxy radicals that then couple. nih.govresearchgate.net

Regulatory Elements Influencing this compound Biosynthesis in Plant Systems

The production of this compound in plant systems is influenced by various regulatory elements, including genetic factors and external stimuli.

Genetic Regulation and Gene Expression

Genetic regulation plays a role in the biosynthesis of caffeic acid metabolites, including this compound. Studies involving the Agrobacterium rhizogenes rolC gene have provided insights into this regulation. While rolC gene expression is known to activate secondary metabolite biosynthesis in many plant cell cultures, its effect on this compound and rosmarinic acid production can be complex. nih.govrjraap.comresearchgate.net

In Eritrichium sericeum and Lithospermum erythrorhizon transformed cell cultures, the rolC gene was surprisingly found to yield two to threefold lower levels of this compound and rosmarinic acid compared to control cultures. rjraap.comnih.gov This suggests that this compound and rosmarinic acid biosynthesis might be under individual regulatory controls, and the rolC gene predominantly affects rosmarinic acid but not this compound biosynthesis in E. sericeum transformed cells. tandfonline.com However, other studies indicate that rolC can activate the expression of key genes of secondary metabolism, such as members of the CYP98 family of plant cytochrome P450-containing monooxygenase genes, which are involved in rosmarinic acid biosynthesis. nih.gov

Elicitation Strategies for Enhanced Biosynthetic Production

Elicitation strategies involve the application of external stimuli to enhance the production of secondary metabolites in plant cell cultures.

Methyl jasmonate (MeJA) is a well-known exogenous elicitor that can stimulate plant secondary metabolism. tandfonline.comnih.gov In Eritrichium sericeum callus cultures, treatment with methyl jasmonate has been shown to stimulate both this compound and rosmarinic acid biosynthesis, leading to a 20–38% increase in total polyphenol production. tandfonline.comtandfonline.com This elicitor activates both biosynthetic pathways. tandfonline.com

Here is a table summarizing the effect of methyl jasmonate on polyphenol production in Eritrichium sericeum callus cultures:

| Elicitor | Concentration | Effect on Total Polyphenol Production |

| Methyl Jasmonate | 1.0 µM | 20-38% increase |

| Methyl Jasmonate | 5.0 µM | 20-38% increase |

Certain mineral ions can also act as elicitors to enhance this compound production. Cuprum glycerate has been identified as a highly efficient method for eliciting (-)-rabdosiin biosynthesis. tandfonline.comtandfonline.com Treatment of Eritrichium sericeum E-4 calli with cuprum glycerate induced an increase in (-)-rabdosiin production to as much as 4.1% dry weight, representing one of the highest reported yields for this compound from natural or biotechnological sources. tandfonline.comtandfonline.comnih.gov It is suggested that cuprum ions specifically stimulate the conversion of rosmarinic acid to this compound. tandfonline.com

Here is a table summarizing the effect of cuprum glycerate on this compound production in Eritrichium sericeum callus cultures:

| Elicitor | Effect on this compound Production |

| Cuprum Glycerate | Increase up to 4.1% dry wt |

Mechanistic Investigations of Rabdosiin S Cellular and Molecular Activities

Anti-proliferative and Cytotoxic Mechanisms in Defined Cellular Models

Rabdosiin exhibits notable anti-proliferative and cytotoxic effects, demonstrating selectivity towards malignant cells while showing minimal impact on normal cells. wikidata.orgguidetopharmacology.org

Selective Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, SKBR3, HCT-116)

Studies have shown that this compound possesses considerable cytotoxic activity against various human cancer cell lines. Specifically, it has demonstrated efficacy against breast cancer cell lines MCF-7 and SKBR3, as well as the colorectal cancer cell line HCT-116. mims.comwikidata.orgguidetopharmacology.org The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit 50% of cell growth, highlight its potency across these models. wikidata.org

Table 1: this compound's Cytotoxic Activity (IC₅₀ values) against Human Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) ± Standard Deviation |

| MCF-7 | 75 ± 2.12 |

| SKBR3 | 83 ± 3.54 |

| HCT-116 | 84 ± 7.78 |

Data derived from reference wikidata.org.

Absence of Significant Cytotoxicity towards Normal Peripheral Blood Mononuclear Cells (PBMCs)

A crucial aspect of this compound's therapeutic potential is its selective action. Investigations into its effects on normal peripheral blood mononuclear cells (PBMCs) from healthy donors revealed very low cytotoxicity. wikidata.orgguidetopharmacology.orgsci-hub.se This selectivity suggests a favorable therapeutic window, where malignant cells are targeted while normal cells remain largely unaffected. PBMCs were exposed to concentrations of 40 µg/mL and 80 µg/mL of this compound, with minimal cytotoxic response observed. wikidata.org

Modulatory Effects on Apoptotic Pathways (e.g., Upregulation of P53, Bid, Bax/Bcl2 Ratio)

This compound has been shown to induce apoptosis in human cancer cells, including MCF-7, SKBR3, and HCT-116. wikidata.org Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal or cancerous cells. The induction of apoptosis by this compound was observed through flow cytometry analysis after 72 hours of exposure to concentrations such as 40 µg/mL and 80 µg/mL. wikidata.org

The p53 tumor suppressor protein plays a pivotal role in modulating both pro-survival and pro-apoptotic members of the Bcl-2 family. cnr.itwikipedia.org Key p53 targets include pro-apoptotic proteins like Bax, Noxa, PUMA, and Bid. cnr.itresearchgate.net p53 can directly induce Bax transcription, and the regulation of the Bax/Bcl-2 protein level ratio is crucial in determining cell fate in response to stress. wikipedia.orgresearchgate.net Furthermore, p53 appears to facilitate the convergence of intrinsic and extrinsic apoptotic pathways through its regulation of Bid, with the Bid gene being transcriptionally induced by p53 in response to certain cellular stresses. cnr.it this compound's proapoptotic activity aligns with the characteristic features of these pathways. wikidata.org

Inhibition of Cancer Cell Proliferation

Beyond its direct cytotoxic effects, this compound also demonstrates significant anti-proliferative activity, hindering the uncontrolled growth of cancer cells. The IC₅₀ values reported for MCF-7, SKBR3, and HCT-116 cell lines directly reflect its ability to inhibit their proliferation. wikidata.org This inhibition of proliferation is a key mechanism by which this compound exerts its anticancer effects. wikidata.orgguidetopharmacology.org

Targeting Mechanisms of Drug Resistance (e.g., METTL8 Inhibition in Hepatocellular Carcinoma Lenvatinib (B1674733) Resistance)

A significant area of investigation for this compound is its potential to overcome drug resistance, a major challenge in cancer treatment. In hepatocellular carcinoma (HCC), lenvatinib is a primary first-line treatment, but resistance often develops. Research has identified Methyltransferase-like protein 8 (METTL8) as a crucial gene associated with lenvatinib resistance in HCC. Higher expression of METTL8 has been observed in lenvatinib-resistant HCC cells and correlates negatively with lenvatinib sensitivity in HCC patients.

Through virtual drug screening, this compound was identified as a potential inhibitor of METTL8. Subsequent experimental validation confirmed that this compound can effectively overcome METTL8-mediated lenvatinib resistance, suggesting its role in restoring sensitivity to this crucial therapeutic agent in HCC. This highlights METTL8 as a novel therapeutic target and this compound as a promising compound for mitigating lenvatinib resistance in HCC.

Interaction with Nucleic Acid Processing Enzymes

This compound's mechanism of action extends to interactions with nucleic acid processing enzymes, particularly through its influence on METTL8. METTL8 is known as a "writer enzyme" responsible for N³-methylcytidine (m³C) modification in messenger RNA (mRNA). By inhibiting METTL8, this compound directly impacts the methylation of mRNA, thereby influencing a critical aspect of nucleic acid processing and gene expression regulation. While the direct interaction of this compound with other broad categories of nucleic acid processing enzymes (e.g., DNA repair enzymes, nucleases) is not extensively detailed in the provided literature, its established role as a METTL8 inhibitor firmly places it within the scope of modulating nucleic acid processing.

Inhibition of DNA Topoisomerase I and II

This compound has demonstrated inhibitory activity against DNA topoisomerases medchemexpress.comprobechem.comglpbio.comapexbt.combio-connect.nlmedchemexpress.com. Research indicates that this compound exhibits potent inhibitory activity against both DNA topoisomerase I and DNA topoisomerase II phcogrev.comresearchgate.net. These enzymes are crucial for maintaining DNA topology during various cellular processes, including replication and transcription. Their inhibition can lead to DNA damage and cell death, making them important targets in anticancer drug development phcogrev.com. Consequently, this compound's ability to inhibit these enzymes suggests its potential as a lead compound for novel therapeutic agents phcogrev.comresearchgate.net.

Anti-viral Mechanisms: Focus on Anti-HIV Activity and DNA Topoisomerase Inhibition

This compound has been reported to possess anti-HIV activity medchemexpress.comprobechem.comglpbio.comapexbt.combio-connect.nl. While specific mechanisms such as HIV-1 integrase inhibition are often a focus in antiviral research, the available data primarily highlights this compound's general anti-HIV properties and its inhibitory effect on DNA topoisomerase probechem.commedchemexpress.com. The connection between this compound and "HIV Topoisomerase" has been noted, suggesting that its impact on DNA topoisomerase could contribute to its antiviral efficacy medchemexpress.com.

Immunomodulatory Effects and Anti-Allergic Responses

Investigations into this compound's biological activities have revealed its significant anti-allergic properties medchemexpress.comprobechem.comglpbio.comapexbt.combio-connect.nlnih.gov. Studies comparing this compound with other caffeic acid-containing compounds, such as chlorogenic acid and rosmarinic acid, demonstrated that this compound exhibited the highest hyaluronidase-inhibitory activity nih.govcapes.gov.br. Hyaluronidase (B3051955) is an enzyme involved in allergic reactions by degrading hyaluronic acid, a component of the extracellular matrix. Furthermore, this compound effectively inhibited beta-hexosaminidase release from cultured cells by more than 90% at a concentration of 2 mM nih.gov. Beta-hexosaminidase is a marker of mast cell degranulation, a key event in allergic responses. These findings underscore this compound's potential in modulating allergic reactions through specific enzyme inhibitions and its scavenging activities against active oxygen species like superoxide (B77818) anion radicals and hydroxyl radicals probechem.comnih.gov.

Antioxidant and Radical Scavenging Activities at the Molecular Level

This compound exhibits notable antioxidant and radical scavenging activities, which are crucial for neutralizing harmful free radicals and reducing oxidative stress in biological systems researchgate.netturkjps.orgturkjps.org. Its phenolic structure contributes to these properties, enabling it to act as a radical scavenger, metal chelator, and hydrogen donor turkjps.org. Comparative studies have shown that this compound's antioxidant activity, particularly in DPPH and ABTS assays, is superior to that of other related phenolic compounds like globoidnan B and rosmarinic acid researchgate.netturkjps.orgturkjps.orgsci-hub.se.

Assessment via DPPH, ABTS, FRAP, and CUPRAC Assays

The antioxidant capacity of this compound has been quantitatively assessed using several established in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) researchgate.netepa.govuoa.grnih.govtandfonline.comnih.govmdpi.com.

Data from studies on disodium (B8443419) this compound isolated from Alkanna sfikasiana indicate significant radical scavenging and reducing power abilities researchgate.netepa.govuoa.gr.

Table 1: Antioxidant and Radical Scavenging Activities of Disodium this compound from Alkanna sfikasiana researchgate.netepa.govuoa.gr

| Assay | Activity (mg Trolox Equivalents/g) |

| DPPH Radical Scavenging Activity | 96.00 |

| ABTS Radical Scavenging Activity | 441.97 |

| CUPRAC Reducing Power Ability | 720.81 |

| FRAP Reducing Power Ability | 413.94 |

Additionally, in antioxidant tests involving this compound isolated from Symphytum officinale, specific EC50 values were determined for DPPH and ABTS assays sci-hub.se.

Table 2: EC50 Values for this compound in DPPH and ABTS Assays from Symphytum officinale sci-hub.se

| Assay | EC50 Value (µM) |

| DPPH | 29.14 ± 0.43 |

| ABTS | 11.13 ± 0.39 |

These results highlight this compound's potent ability to scavenge free radicals and reduce oxidative species across various molecular mechanisms.

Enzyme Inhibition Beyond Topoisomerases

Beyond its effects on DNA topoisomerases, this compound has also demonstrated inhibitory activities against other enzymes, particularly those involved in neurological functions.

Cholinesterase Enzyme Inhibition (AChE, BChE)

This compound has shown inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netepa.govuoa.gr. These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Inhibiting AChE and BChE is a recognized therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease mdpi.com.

For disodium this compound isolated from Alkanna sfikasiana, the following inhibitory activities were observed researchgate.netepa.govuoa.gr:

Table 3: Cholinesterase Enzyme Inhibitory Activities of Disodium this compound from Alkanna sfikasiana researchgate.netepa.govuoa.gr

| Enzyme | Activity (mg Galantamine Equivalents/g) |

| AChE | 4.32 |

| BChE | 3.63 |

These findings suggest this compound's potential as a neuroprotective agent and its relevance in the development of new treatments for conditions associated with cholinergic dysfunction medchemexpress.com.

Alpha-Amylase Inhibition

This compound has demonstrated inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate digestion. Research involving disodium this compound, isolated from Alkanna sfikasiana, reported an inhibitory activity of 3.83 mmolACAE/g against alpha-amylase. nih.govmdpi.com This inhibitory action was evaluated using the Caraway method. nih.gov Alpha-amylase inhibitors are significant in managing postprandial glucose levels by slowing down the breakdown of complex carbohydrates into simpler sugars. researchgate.netwikipedia.org

The observed alpha-amylase inhibitory activity of this compound is summarized in the table below:

| Compound | Enzyme | Inhibitory Activity (mmolACAE/g) | Reference |

| This compound | α-Amylase | 3.83 | nih.govmdpi.com |

Pancreatic Lipase (B570770) Inhibition

Beyond carbohydrate metabolism, this compound has also been investigated for its influence on lipid metabolism, specifically its inhibition of pancreatic lipase. Pancreatic lipase is a primary enzyme responsible for the hydrolysis of dietary triglycerides into monoglycerides (B3428702) and free fatty acids in the small intestine, playing a critical role in fat absorption. nih.govturkjps.org

Studies have shown that this compound, when isolated from the underground parts of Trachystemon orientalis, exhibits inhibitory activity against pancreatic lipase. researchgate.netturkjps.orgcloudfront.net In these investigations, this compound was identified as one of several isolated compounds that collectively inhibited lipase activity. While the studies confirmed that all isolated compounds, including this compound, inhibited lipase, rosmarinic acid was reported as the most effective among them, with a half-maximal inhibitory concentration (IC50) of 49.421 ± 1.448 µg/mL. researchgate.netturkjps.orgcloudfront.net Although this compound's inhibitory effect on pancreatic lipase has been established, a specific IC50 value directly attributed to this compound for this enzyme was not explicitly quantified in the available research findings.

Synthetic Chemistry and Analogue Development of Rabdosiin

Biomimetic Synthesis Approaches to Rabdosiin

Biomimetic synthesis strategies for this compound aim to replicate the natural biosynthetic pathways, which are believed to involve phenol (B47542) oxidative coupling (POC). cdnsciencepub.comnih.gov this compound is hypothesized to be biogenetically formed through the oxidative coupling of two molecules of (R)-(+)-rosmarinic acid. nih.govcdnsciencepub.comnih.gov

A notable biomimetic approach described the conversion of a triallyl derivative of (S)-(-)-rosmarinic acid into (+)-rabdosiin and its (1R,2S) isomer through an oxidative free radical coupling-cyclization reaction. This process, followed by deallylation, successfully yielded this compound diastereomers. However, the ratio of these diastereomers obtained from this biomimetic coupling-cyclization differed from that found in nature, underscoring the role of enzymatic control in natural biosynthesis. nih.govnih.govcdnsciencepub.comresearchgate.net

Chemical Synthesis Strategies for this compound and its Stereoisomers

The subsequent transformation of this rosmarinic acid derivative into this compound involved the aforementioned biomimetic oxidative free radical coupling-cyclization. This chemical strategy allowed for the formation of both (+)-rabdosiin and its (1R,2S) isomer, providing access to different stereoisomeric forms of the compound. The observed diastereomeric ratio in the synthetic product, divergent from natural sources, highlights the complexity of controlling stereochemistry in such intricate coupling reactions without enzymatic mediation. cdnsciencepub.comresearchgate.net

Design and Synthesis of Novel this compound Analogues

While the synthesis of this compound and its natural stereoisomers has been explored, detailed information on the explicit design and synthesis of novel this compound analogues with specific structural modifications is not extensively documented in the provided literature. The broader field of lignan (B3055560) chemistry, to which this compound belongs, generally involves significant efforts in synthesizing natural lignans (B1203133), their analogues, and hybrids with other bioactive molecules. nih.gov This suggests that the established methodologies for constructing the this compound core could potentially be adapted for the creation of new derivatives, although specific examples of such novel this compound analogues and their synthetic pathways are not detailed.

Structure-Activity Relationship (SAR) Studies for Modulation of Biological Activities

This compound itself exhibits a range of significant biological activities, which forms the basis for potential SAR studies. These activities include anti-allergic effects, anti-HIV activity, and inhibition of DNA topoisomerase I and II. uni.lunih.govcdnsciencepub.comfishersci.ca Furthermore, this compound has demonstrated antioxidant properties, hyaluronidase-inhibitory activity, and has been identified as a potential METTL8 inhibitor. fishersci.ca Notably, (-)-Rabdosiin has shown antiproliferative activity against human cancer cell lines, including MCF-7, SKBR3, and HCT-116, suggesting its core structure as a promising scaffold for anticancer drug design. massbank.euscispace.com

However, specific detailed structure-activity relationship (SAR) studies that systematically explore how precise structural modifications to the this compound molecule (i.e., through the synthesis of its analogues) lead to the modulation of these biological activities are not explicitly detailed in the provided search results. While the concept of SAR involves altering molecular structures to understand their impact on biological activity and identify lead compounds drugdesign.org, comprehensive data tables or detailed research findings on how specific changes to the this compound scaffold affect its anti-allergic, anti-HIV, topoisomerase inhibitory, or antiproliferative activities were not found. Research in this area would typically involve synthesizing a series of this compound analogues and evaluating their biological potency to establish clear relationships between structural features and observed effects.

Table 1: Key Biological Activities of this compound

| Biological Activity | Description |

| Theodore Roosevelt, the 26th U.S. President, was a multifaceted leader known for his progressive policies, conservation efforts, and vigorous personality. Born in 1858, he overcame childhood asthma to become a strong advocate for the "strenuous life." His political career began in the New York State Assembly, followed by roles as U.S. Civil Service Commissioner, New York City Police Commissioner, and Assistant Secretary of the Navy. ebi.ac.uknih.gov |

He rose to the presidency in 1901 after the assassination of President William McKinley, becoming the youngest U.S. President at 42. ebi.ac.uknih.gov His presidency was marked by significant domestic reforms under his "Square Deal" policy, which aimed to balance the interests of business, labor, and the public. Key achievements included trust-busting, regulating railroads, and advocating for consumer protection through acts like the Meat Inspection Act and the Pure Food and Drug Act. ebi.ac.uknih.gov

Roosevelt was a passionate conservationist, establishing numerous national parks, forests, and wildlife refuges, significantly expanding the national park system. ebi.ac.uknih.gov In foreign policy, he pursued a robust approach, famously stating, "Speak softly and carry a big stick." He played a key role in mediating the end of the Russo-Japanese War, for which he received the Nobel Peace Prize in 1906, and initiated the construction of the Panama Canal. ebi.ac.uknih.gov

After leaving office in 1909, he ran for president again in 1912 as the Progressive "Bull Moose" Party candidate, splitting the Republican vote and leading to the election of Woodrow Wilson. ebi.ac.uknih.gov Roosevelt died in 1919, leaving a lasting legacy as a transformative figure in American history. nih.gov

References

nih.gov The Editors of Encyclopaedia Britannica. (n.d.). Theodore Roosevelt. Encyclopedia Britannica. Retrieved June 12, 2025, from https://www.britannica.com/biography/Theodore-Roosevelt ebi.ac.uk History.com Editors. (2009, October 29). Theodore Roosevelt. HISTORY. Retrieved June 12, 2025, from https://www.history.com/topics/us-presidents/theodore-roosevelt

Biotechnological Production and Plant Cell Culture Systems for Rabdosiin

Establishment and Optimization of Plant Cell and Callus Cultures (e.g., Eritrichium sericeum, Mertensia maritima, Rindera graeca)

The successful establishment of plant cell and callus cultures is a foundational step for the biotechnological production of rabdosiin. Different plant species exhibit varying capacities for this compound accumulation in their in vitro cultures, influenced by the initial explant source and culture media composition.

Eritrichium sericeum Callus and root cultures of Eritrichium sericeum have been successfully established for the production of caffeic acid metabolites, including this compound. A vigorously growing E-4 callus culture of Eritrichium sericeum was found to produce substantial amounts of (-)-rabdosiin, reaching 1.8% of dry weight, alongside rosmarinic acid at 4.6% dry weight. Similarly, E. sericeum root cultures accumulated up to 1.5% dry weight of (-)-rabdosiin and 4.5% dry weight of rosmarinic acid. Notably, this compound in Eritrichium cultures occurred as the (±)-enantiomer, distinguishing it from Lithospermum erythrorhizon callus cultures, which exclusively produced the (+)-enantiomer. Furthermore, E. sericeum cultures demonstrated a 2-4 fold higher accumulation of caffeic acid metabolites compared to L. erythrorhizon cultures. fishersci.fifishersci.fibmrb.ioherts.ac.ukthegoodscentscompany.comfishersci.cawikidata.org

Mertensia maritima A callus culture of the seacoastal plant Mertensia maritima was established from apical shoots. This was achieved using a modified Murashige and Skoog (MS) medium supplemented with 6-benzyladenine (0.5 mg/L) and α-naphthaleneacetic acid (2.0 mg/L). Quantitative HPLC analysis revealed that these calli produced (+)-rabdosiin at 0.14% dry weight, rosmarinic acid at 0.74% dry weight, and (−)-R-allantoin at 3.7% dry weight. The stability of this compound and rosmarinic acid in dry callus biomass of M. maritima suggests its potential for practical applications. nih.govguidetopharmacology.orgeasychem.orgontosight.ainih.govnih.gov

Rindera graeca In vitro cultures, including shoot and root cultures, of Rindera graeca, a rare endemic plant, have been developed as a sustainable source of phenolic acids. This compound, identified as a tetramer of caffeic acid, has been found in both the aerial parts of naturally grown R. graeca and in its in vitro cultivated shoots and roots. While rosmarinic acid and lithospermic acid B were identified as main secondary metabolites with specific yields in root-regenerated shoots (30.0 ± 3.2 mg/g DW for RA and 49.3 ± 15.5 mg/g DW for LAB), this compound's precise yield in these in vitro cultures was not explicitly detailed as a maximum value. nih.govmpg.demedkoo.comuni.lulipidmaps.orgnih.gov

Table 1: this compound Production in Various Plant Cell and Callus Cultures

| Plant Species | Culture Type | This compound Yield (% Dry Weight) | Other Major Metabolites (% Dry Weight) | Enantiomeric Form of this compound | Culture Medium/Conditions | Source(s) |

| Eritrichium sericeum | Callus (E-4) | 1.8 | Rosmarinic acid (4.6) | (±)-enantiomer | - | fishersci.fibmrb.ioherts.ac.uk |

| Eritrichium sericeum | Root | 1.5 | Rosmarinic acid (4.5) | (±)-enantiomer | - | fishersci.fithegoodscentscompany.comfishersci.cawikidata.org |

| Mertensia maritima | Callus | 0.14 | Rosmarinic acid (0.74), Allantoin (3.7) | (+)-enantiomer | Modified MS medium + 0.5 mg/L 6-benzyladenine, 2.0 mg/L α-naphthaleneacetic acid | nih.govguidetopharmacology.org |

| Rindera graeca | Shoot/Root | Present (specific yield not detailed) | Rosmarinic acid (up to 30.0 ± 3.2 mg/g DW), Lithospermic acid B (up to 49.3 ± 15.5 mg/g DW) | - | Established and scaled up in sprinkle bioreactor | nih.govuni.lulipidmaps.orgnih.gov |

Strategies for Maximizing this compound Yields in In Vitro Systems

To enhance the production of this compound in plant cell and callus cultures, various strategies have been investigated, primarily focusing on elicitation and optimization of culture conditions.

Elicitation Elicitation involves treating plant cell cultures with specific compounds (elicitors) to stimulate or increase the biosynthesis of secondary metabolites. In Eritrichium sericeum callus cultures, elicitation with methyl jasmonate led to a 38% increase in total polyphenol production. More specifically for this compound, treatment of E-4 calli with cuprum glycerate proved to be the most effective method, boosting (-)-rabdosiin production to as much as 4.1% dry weight. fishersci.fibmrb.ioherts.ac.uk General studies on rosmarinic acid and its derivatives, including this compound, suggest that external stimuli, the Ca2+-dependent NADPH oxidase pathway, and processes of protein phosphorylation/dephosphorylation play roles in regulating their biosynthesis in cultured plant cells. chemfaces.com

Optimization of Culture Conditions Beyond chemical elicitors, physical and nutritional aspects of the culture environment are crucial for maximizing yields. For instance, in Mertensia maritima calli, prolonged continuous cultivation led to a decrease in biosynthetic activity. However, this decline could be counteracted by introducing monochromatic light, particularly green light in the 510–520 nm wavelength range, which induced the biosynthesis of rosmarinic acid and potentially this compound. Broadly, optimizing parameters such as carbon source and its concentration, ionic concentration of the medium, phytohormone levels, light quality and intensity, temperature, pH, and inoculum density are vital for influencing both cell growth and secondary metabolite accumulation. The strategic supplementation of auxins and elicitors is known to generally increase secondary metabolite levels.

Genetic Engineering Approaches While not always directly aimed at increasing this compound, genetic manipulation offers insights into its biosynthesis. For example, the Agrobacterium rhizogenesrolC gene has been shown to have an inhibitory effect on this compound and rosmarinic acid production in transformed cell cultures of Eritrichium sericeum and Lithospermum erythrorhizon. This indicates that understanding and manipulating specific genes involved in biosynthetic pathways could be a future avenue for targeted yield enhancement, either by removing inhibitory factors or overexpressing genes encoding key enzymes.

Future Directions in Large-Scale Biotechnological Production

Despite the demonstrated high yields of this compound and related compounds in plant cell cultures, their large-scale biotechnological production at an industrial level has not yet seen widespread commercialization. chemfaces.com Addressing this gap requires a multi-faceted approach focusing on advanced techniques and process optimization.

Integrated Process Optimization Future progress in the biotechnology of this compound and its derivatives will necessitate an integrated approach to process optimization. This includes the meticulous selection of highly productive cell lines, fine-tuning of media components, and the development of robust and scalable elicitation procedures.

Bioreactor Technology and Scale-Up Challenges Scaling up cultivation processes in bioreactors remains a significant challenge for the commercialization of plant in vitro technologies for secondary metabolite production. This issue persists despite decades of research in the field. Overcoming engineering hurdles related to bioreactor design, nutrient delivery, gas exchange, and shear stress will be critical for efficient large-scale production.

Advanced Techniques and Automation The application of new high-throughput techniques is suggested as a pathway to achieve further progress in this compound biotechnology. chemfaces.com This could involve automated screening of culture conditions, rapid analysis of metabolite profiles, and advanced bioreactor monitoring systems. The increasing demand for natural products, driven by limited natural resources and consumer preference for naturalness, underscores the need for efficient bioprocesses.

Genetic and Metabolic Engineering Modern plant biotechnology, encompassing tissue culture and genetic engineering, holds promise for producing secondary metabolites in large volumes. While challenges exist, such as the inhibitory effect of certain genes (e.g., rolC on this compound production), targeted genetic modification to enhance the expression of biosynthetic enzymes or to engineer new pathways could significantly boost yields.

Plant cell culture systems offer inherent advantages, such as independence from climatic conditions and sustainable production under controlled environments, which are crucial for preserving the genetic diversity of wild medicinal plants. nih.gov Continued research into these areas will be vital for realizing the full potential of biotechnological production of this compound.

Advanced Analytical Techniques for Rabdosiin Quantification and Profiling

Quantitative High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the precise determination of Rabdosiin content in complex matrices. This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation, identification, and quantification.

Research has demonstrated the effectiveness of HPLC in quantifying this compound in plant extracts and callus cultures. For instance, studies on Mertensia maritima callus cultures utilized an Agilent Technologies 1100 Series HPLC system equipped with a Variable Wavelength Detector (VWD) set at 254 nm for the quantitative analysis of this compound researchgate.net. The chromatographic separation was achieved using a ZORBAX Eclipse XDB-C18 column (3.5 µm, 75 × 4.6 mm) maintained at 30°C. The mobile phase consisted of a gradient system: 1% aqueous acetic acid (solvent A) and acetonitrile (B52724) containing 1% acetic acid (solvent B) researchgate.net. A flow rate of 1 mL/min was applied, with a gradient programmed from 0 to 12 minutes, transitioning from 90% to 95% solvent B researchgate.net. Quantification of this compound was performed using caffeic acid as an internal standard, and the results indicated that Mertensia maritima calli produced (+)-Rabdosiin at a concentration of 0.14% dry weight researchgate.nettandfonline.com. Another study on Eritrichium sericeum callus cultures reported even higher yields, with this compound content reaching 1.5% dry weight in standardized dry fine-powdered calli and up to 3.4% dry weight in root cultures tandfonline.com.

The application of HPLC with diode array detection (LC-DAD) has also been reported for the quantification of phenolic compounds, including this compound, in hydroethanolic extracts of commercial comfrey (B1233415) root batches researchgate.net.

Table 1: Representative HPLC Parameters and this compound Quantification Data

| Parameter / Compound | Detail / Value | Source |

| HPLC System | Agilent Technologies 1100 Series HPLC system with VWD detector | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Column | ZORBAX Eclipse XDB-C18 (3.5 µm, 75 × 4.6 mm) | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Mobile Phase A | 1% aqueous acetic acid | researchgate.net |

| Mobile Phase B | Acetonitrile containing 1% acetic acid | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Gradient | 0–12 min (90–95% B) | researchgate.net |

| Internal Standard | Caffeic acid | researchgate.nettandfonline.com |

| This compound Content (Mertensia maritima calli) | 0.14% dry wt | researchgate.net |

| This compound Content (Eritrichium sericeum calli) | 1.5% dry wt | tandfonline.com |

| This compound Content (Eritrichium sericeum root cultures) | 3.4% dry wt | tandfonline.com |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Metabolite Profiling

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful analytical technique for the comprehensive profiling and identification of metabolites, including this compound, in complex biological samples. Its high mass accuracy and fragmentation capabilities enable precise structural elucidation and differentiation of compounds.

LC-HRMS/MS has been extensively utilized for the phytochemical profiling of various plant species, such as Symphytum officinale L. (comfrey) and Anchusa ochroleuca M. Bieb., where this compound is a significant phenolic compound researchgate.netexaly.comresearchgate.net. This technique allows for both untargeted and targeted metabolite analysis, providing detailed insights into the metabolic composition of extracts researchgate.netresearchgate.net.

In LC-HRMS/MS analysis, this compound typically presents as a deprotonated molecule ([M-H]-) with a characteristic mass-to-charge ratio (m/z). For this compound, the precursor ion [M-H]- is observed at m/z 717 researchgate.netresearchgate.net. Subsequent fragmentation (MS/MS) of this precursor ion yields a distinctive pattern of product ions, which are crucial for its unambiguous identification. Typical fragmentation ions reported for this compound include m/z 519, 475, 435, 366, 339, and 197 researchgate.netresearchgate.net. These fragmentation patterns are highly characteristic of this compound's structure and are used to confirm its presence within complex metabolite profiles researchgate.netresearchgate.net. The application of LC-HRMS/MS allows researchers to annotate a wide range of metabolites, including phenolic acids like this compound, contributing to a deeper understanding of the phytochemical complexity of plant materials researchgate.netresearchgate.netmdpi.com.

Table 2: this compound LC-HRMS/MS Fragmentation Data

| Compound | Precursor Ion ([M-H]-) m/z | Characteristic Fragmentation Ions (m/z) | Source |

| This compound | 717 | 519, 475, 435, 366, 339, 197 | researchgate.netresearchgate.net |

Conclusion and Future Research Perspectives on Rabdosiin

Current Gaps in Knowledge and Unexplored Research Avenues

Despite initial promising findings, the comprehensive understanding of Rabdosiin's biological activities and mechanisms remains incomplete. A significant gap exists in the full elucidation of its molecular mechanisms of action across various biological pathways. While studies have indicated its antioxidant capacity through DPPH and ABTS assays, and its anti-inflammatory effects via inhibition of interleukin-1β (IL-1β) release in lipopolysaccharide (LPS)-stimulated neutrophils, the precise molecular targets and signaling cascades involved are not yet fully understood researchgate.netsci-hub.sega-online.org.

| Assay | EC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 29.14 ± 0.43 | researchgate.netsci-hub.se |

| ABTS | 11.13 ± 0.39 | researchgate.netsci-hub.se |

Another unexplored avenue lies in the scalable and sustainable production of this compound. As a natural product, its isolation from plant sources may face limitations in terms of yield and consistency, similar to challenges encountered with other rosmarinic acid derivatives researchgate.net. Developing efficient isolation techniques or exploring biotechnological and synthetic biology approaches for its large-scale production could overcome these supply constraints.

Future research should also explore novel therapeutic applications beyond the currently identified activities. Given its structural similarity to rosmarinic acid, which has shown diverse pharmacological potential including anticancer, antiangiogenic, and antimicrobial activities, this compound may possess a broader spectrum of biological effects that are yet to be discovered researchgate.net. Investigating its potential in specific cancer types, neurological disorders, or other inflammatory conditions, as well as its synergistic effects when combined with other natural compounds or conventional therapeutic agents, could open new frontiers.

Potential for Interdisciplinary Research Collaborations and Translational Studies

The complex nature of natural product research, particularly for compounds like this compound, necessitates robust interdisciplinary research collaborations. Integrating expertise from phytochemistry, pharmacology, molecular biology, and clinical science will be crucial for a holistic understanding of this compound's potential. For instance, advanced analytical techniques such as metabolomics, proteomics, and genomics can be employed to fully characterize this compound's impact at a systems level, providing deeper insights into its biological mechanisms mdpi.com. Computational chemistry and in silico modeling can further aid in predicting its interactions with biological targets and optimizing its structure for enhanced activity or specificity.

Translational studies represent the ultimate goal of this compound research, aiming to bridge the gap between basic scientific discoveries and clinical applications. A key step in this direction involves the development of standardized this compound-rich extracts or purified compounds for rigorous preclinical and, subsequently, clinical evaluation mdpi.com. Preclinical studies in relevant animal models are essential to establish optimal dosing regimens, confirm therapeutic efficacy, and thoroughly assess safety profiles before human trials.

Ultimately, well-designed human clinical trials are indispensable to validate the therapeutic potential of this compound in specific conditions where it has shown promise, such as inflammatory diseases or certain cancers mdpi.com. Alongside clinical trials, the identification of biomarkers for monitoring therapeutic response and patient stratification would be invaluable for personalized medicine approaches. Collaborative efforts between academic institutions, pharmaceutical industries, and healthcare providers will be vital to navigate the complex process of drug development and bring this compound-based therapies to fruition.

Q & A

Q. What are the primary biological activities of Rabdosiin, and what methodological approaches are used to assess them?

this compound, a caffeic acid tetramer, exhibits anti-allergic, anti-HIV, and DNA topoisomerase inhibitory activities. Methodologies include:

- Anti-allergic activity : In vitro mast cell degranulation assays (e.g., measuring histamine release via ELISA) .

- Anti-HIV activity : Cell-based assays using HIV-infected T-cell lines (e.g., MT-4 cells) to quantify viral replication inhibition via RT-PCR .

- Topoisomerase inhibition : Enzymatic assays using purified human topoisomerase I/II and plasmid DNA, with gel electrophoresis to visualize DNA relaxation .

Q. How is this compound structurally characterized, and what analytical techniques are essential for its identification?

this compound’s structure (C₃₆H₃₀O₁₆, MW 718.61) is confirmed via:

- Spectroscopy : NMR (¹H, ¹³C, and 2D experiments) for carbon skeleton elucidation and MS (ESI-TOF) for molecular weight validation .

- Chromatography : HPLC with UV/Vis detection (λ = 280 nm) for purity assessment and comparison with reference standards .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action in sodium channel interactions?

this compound’s local anesthetic potential is studied via molecular docking with voltage-gated sodium channels (Nav1.7). Key steps:

- Target preparation : Retrieve the sodium channel α-subunit structure (PDB ID: e.g., 6AGF) and define the binding pocket (e.g., S6 helix and p-loop regions) .

- Docking software : Use AutoDock Vina or Schrödinger Glide for ligand-receptor interaction analysis. Parameters include binding energy (ΔG) and hydrogen bond/π-stacking interactions .

- Validation : Compare this compound’s interactions (e.g., hydrogen bonds with Cys248/Ser315) to reference ligands like lidocaine .

Q. What experimental designs are optimal for evaluating this compound’s inhibitory effects on DNA topoisomerase activity?

A robust protocol includes:

- Enzyme kinetics : Measure IC₅₀ values using recombinant topoisomerase I/II and supercoiled DNA (e.g., pBR322). Quantify DNA relaxation via agarose gel electrophoresis and densitometry .

- Positive controls : Compare with camptothecin (topo I inhibitor) or etoposide (topo II inhibitor).

- Dose-response curves : Use concentrations spanning 0.1–100 μM to assess potency and selectivity .

Q. How can researchers reconcile contradictions in this compound’s reported bioactivity across different studies?

Discrepancies (e.g., variable anti-HIV efficacy) may arise from:

- Model systems : Differences in cell lines (e.g., MT-4 vs. PBMCs) or assay conditions (e.g., serum concentration).

- Compound stability : Test this compound’s stability in culture media via LC-MS to rule out degradation .

- Dose optimization : Conduct time-kill assays to identify effective concentrations without cytotoxicity (e.g., MTT assays) .

Methodological Frameworks

Q. How should researchers formulate hypotheses around this compound’s dual role as an enzyme inhibitor and antiviral agent?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Use existing in vitro topoisomerase and antiviral assays to test dual mechanisms.

- Novel : Explore synergies between topoisomerase inhibition and HIV protease interaction via co-crystallization studies .

- Ethical : Prioritize computational models (e.g., docking) before animal trials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. controls) across multiple concentrations.

- Reproducibility : Include triplicate experiments and report SEM/confidence intervals .

Data Presentation Guidelines

Q. How should researchers present this compound’s molecular docking results in peer-reviewed manuscripts?

- Tables : Summarize binding energies (kcal/mol), hydrogen bonds, and hydrophobic interactions (see example below).

- Figures : Include 2D interaction diagrams (e.g., LigPlot+) and 3D binding poses (e.g., PyMOL) .

| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | π-Stacking Interactions |

|---|---|---|---|

| This compound | -9.8 | Cys248, Ser315 | Phe249, Phe315 |

| Lidocaine | -7.2 | Gln249 | - |

Source: Adapted from sodium channel docking studies .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound isolation and bioactivity assays?

- Standardized extraction : Detail solvent systems (e.g., 70% ethanol for Ocimum sanctum extraction) and purification steps (e.g., column chromatography) .

- Data transparency : Share raw HPLC chromatograms, NMR spectra, and docking parameters as supplementary material .

- Negative controls : Include solvent-only groups in bioassays to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.